molecular formula C18H16N2O3S3 B11068513 ethyl 4-[(7aR)-7-oxo-3-(thiophen-2-yl)-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate

ethyl 4-[(7aR)-7-oxo-3-(thiophen-2-yl)-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate

Cat. No.: B11068513
M. Wt: 404.5 g/mol
InChI Key: YIPFYUIYAWXZNN-KNVGNIICSA-N
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Description

ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the reaction of thiosemicarbazide with appropriate aldehydes or ketones to form thiazole intermediates. These intermediates are then further reacted with ethyl benzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Advanced techniques such as continuous flow reactors may also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(7AR)-7-OXO-3-(2-THIENYL)-5-THIOXODIHYDRO-1H-IMIDAZO[1,5-C][1,3]THIAZOL-6(5H)-YL]BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C18H16N2O3S3

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-[(7aR)-7-oxo-5-sulfanylidene-3-thiophen-2-yl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate

InChI

InChI=1S/C18H16N2O3S3/c1-2-23-17(22)11-5-7-12(8-6-11)19-15(21)13-10-26-16(20(13)18(19)24)14-4-3-9-25-14/h3-9,13,16H,2,10H2,1H3/t13-,16?/m0/s1

InChI Key

YIPFYUIYAWXZNN-KNVGNIICSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=CS4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=CS4

Origin of Product

United States

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